3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone
Description
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone is a cyclohexane-derived compound featuring four ketone groups (tetrone) at positions 1, 2, 4, and 5, with two 3-methylpyridin-4-yl substituents at positions 3 and 5.
Properties
CAS No. |
920516-18-3 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3,6-bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone |
InChI |
InChI=1S/C18H14N2O4/c1-9-7-19-5-3-11(9)13-15(21)17(23)14(18(24)16(13)22)12-4-6-20-8-10(12)2/h3-8,13-14H,1-2H3 |
InChI Key |
FGEGSGICXHFIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2C(=O)C(=O)C(C(=O)C2=O)C3=C(C=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile under controlled conditions to form the cyclohexane ring. Subsequent functionalization steps introduce the 3-methylpyridin-4-yl groups and the ketone functionalities. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques are essential to achieve high yields and cost-effective production. Industrial methods also focus on minimizing waste and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism by which 3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full potential .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Reactivity and Stability
- Tetrone vs. However, the pyridyl substituents may enhance solubility in polar solvents compared to non-aromatic dianhydrides .
- Tetrone vs. Tetrazine Derivatives :
Tetrazines (e.g., Clofentezine, DAAT) exhibit high nitrogen content and redox activity, enabling applications in agrochemicals (Clofentezine) or explosives (DAAT) . In contrast, the tetrone’s electron-deficient cyclohexane core may favor thermal stability over energetic performance.
Crystallographic and Supramolecular Features
- Clofentezine : Forms columnar structures via π-π interactions between tetrazine and chlorophenyl groups, with a dihedral angle of 47.65° between rings .
- Cyclohexane Tetrone : Pyridyl substituents may promote similar π-stacking or hydrogen bonding (via pyridyl N atoms), though steric hindrance from methyl groups could limit packing efficiency.
Computational Insights
- DAAT : Quantum chemical calculations (B3LYP/6-31G(d,p)) reveal planar geometry with extended π-conjugation, correlating with its energetic properties .
- Cyclohexane Tetrone : Hypothetical DFT studies would predict similar planarity for the pyridyl-tetrone system, with electron density localized on the pyridyl N atoms.
Biological Activity
3,6-Bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone (CAS Number: 920516-18-3) is a synthetic compound characterized by its unique molecular structure comprising two 3-methylpyridine groups attached to a cyclohexane core with four ketone functionalities. The compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Molecular Structure and Properties
The molecular formula of 3,6-bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone is with a molecular weight of approximately 322.315 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 322.315 g/mol |
| Exact Mass | 322.095 g/mol |
| Polar Surface Area | 94.060 Ų |
| LogP | 1.2508 |
Biological Activity Overview
Research into the biological activity of this compound reveals several promising avenues:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine-based compounds exhibit significant antimicrobial properties. The presence of the pyridine moiety in 3,6-bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone may enhance its interaction with microbial targets.
- Anticancer Potential : The tetrone functionality is known to participate in various biological interactions that can lead to cytotoxic effects against cancer cells. Studies have indicated that similar compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown activity against cytochrome P450 enzymes.
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of various pyridine derivatives demonstrated that compounds with similar structural features to 3,6-bis(3-methylpyridin-4-yl)cyclohexane-1,2,4,5-tetrone exhibited significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis mediated by increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential.
Case Study: Antimicrobial Efficacy
In vitro tests on the antimicrobial activity of related compounds revealed that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
